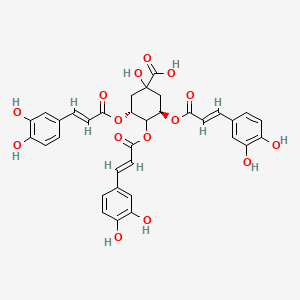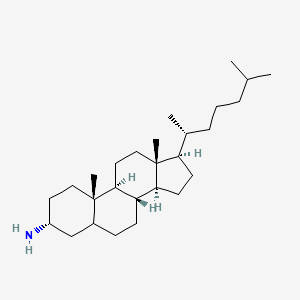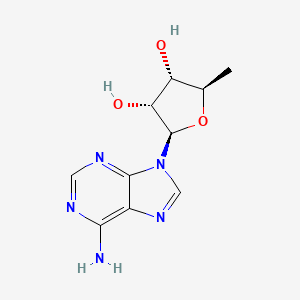
5'-Désoxyadénosine
Vue d'ensemble
Description
La 5’-Désoxyadénosine est un composé désoxyribonucléoside structurellement apparenté à l’adénosine. Elle se caractérise par l’absence d’un groupe hydroxyle en position 5’ du sucre ribose, qui est remplacé par un atome d’hydrogène . Ce composé est un sous-produit de nombreuses réactions enzymatiques radicales de la S-adénosylméthionine (SAM) et joue un rôle important dans divers processus biologiques .
Applications De Recherche Scientifique
5’-Deoxyadenosine has a wide range of scientific research applications:
Mécanisme D'action
La 5’-Désoxyadénosine exerce ses effets par son rôle de sous-produit des réactions enzymatiques radicales SAM. Elle inhibe ces enzymes, nécessitant des voies pour recycler ou éliminer le sous-produit toxique . Le composé est également impliqué dans la synthèse de composés bioactifs, offrant un avantage de croissance compétitif à certains organismes .
Composés similaires :
- S-adénosyl-L-homocystéine (SAH)
- 5’-méthylthioadénosine (MTA)
- 2’-Désoxyadénosine
Comparaison : La 5’-Désoxyadénosine est unique dans son rôle de sous-produit des réactions enzymatiques radicales SAM et sa participation à la synthèse d’inhibiteurs allélopathiques . Contrairement à la 2’-Désoxyadénosine, qui est un élément constitutif de l’ADN, la 5’-Désoxyadénosine n’est pas directement impliquée dans la synthèse de l’ADN, mais joue un rôle crucial dans diverses voies métaboliques .
Analyse Biochimique
Biochemical Properties
5’-Deoxyadenosine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an inhibitor of radical SAM enzymes .
Cellular Effects
5’-Deoxyadenosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in the absence of ADA, 5’-Deoxyadenosine accumulates in T lymphocytes, leading to cell death .
Molecular Mechanism
The molecular mechanism of 5’-Deoxyadenosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 5’-Deoxyadenosine inhibits radical SAM enzymes .
Temporal Effects in Laboratory Settings
The effects of 5’-Deoxyadenosine change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5’-Deoxyadenosine vary with different dosages in animal models
Metabolic Pathways
5’-Deoxyadenosine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, 5’-Deoxyadenosine is a by-product of many radical SAM enzyme reactions .
Transport and Distribution
It is known that 5’-Deoxyadenosine is a by-product of many radical SAM enzyme reactions, suggesting that it may be distributed wherever these reactions occur .
Subcellular Localization
N-deoxyribosyltransferase II (NTD) from Lactobacillus fermentum, an enzyme that interacts with 5’-Deoxyadenosine, has been found to be distributed not only in the cytoplasm but also on the cell wall surface .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 5’-Désoxyadénosine peut être réalisée par plusieurs méthodes. Une approche implique l’utilisation de souches d’Escherichia coli recombinantes surexprimant des enzymes spécifiques. Par exemple, la thymidine et l’adénine peuvent être utilisées comme matières premières pour produire de la 5’-Désoxyadénosine sans avoir besoin d’isopropyl β-D-thiogalactoside (IPTG) . Une autre méthode implique la coexpression de trois enzymes dans une seule souche d’E. coli, en utilisant du glucose, de l’acétaldéhyde et une base nucléique comme substrats .
Méthodes de production industrielle : La production industrielle de la 5’-Désoxyadénosine implique souvent la biosynthèse utilisant la N-désoxyribosyltransférase II recombinante (NDT-II), la désoxycytidine kinase et l’acétate kinase dans un système réactionnel en un seul pot. Cette méthode est efficace et économique, produisant de grandes quantités du produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions : La 5’-Désoxyadénosine subit diverses réactions chimiques, y compris l’oxydation, la réduction et la substitution.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la 5’-Désoxyadénosine comprennent les enzymes radicales SAM, qui génèrent le composé comme sous-produit. D’autres réactifs comprennent le glucose, l’acétaldéhyde et la base nucléique pour la biosynthèse .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la 5’-Désoxyadénosine comprennent le 7-désoxysédoheptulose, un inhibiteur allélopathique de l’enzyme de la voie du shikimate . Ce produit est important pour son rôle dans la compétition pour les niches écologiques.
4. Applications de la recherche scientifique
La 5’-Désoxyadénosine a un large éventail d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
- S-adenosyl-L-homocysteine (SAH)
- 5’-methylthioadenosine (MTA)
- 2’-Deoxyadenosine
Comparison: 5’-Deoxyadenosine is unique in its role as a by-product of radical SAM enzyme reactions and its involvement in the synthesis of allelopathic inhibitors . Unlike 2’-Deoxyadenosine, which is a building block of DNA, 5’-Deoxyadenosine is not directly involved in DNA synthesis but plays a crucial role in various metabolic pathways .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYIMTFOTBMPFP-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036031 | |
| Record name | 5'-Deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5'-Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4754-39-6 | |
| Record name | 5′-Deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4754-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-DEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0TYC8Y5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5'-Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213.0 - 214.5 °C | |
| Record name | 5'-Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




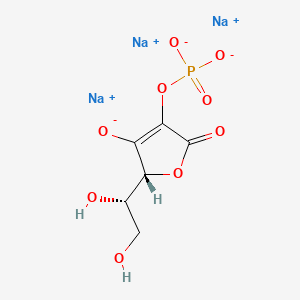






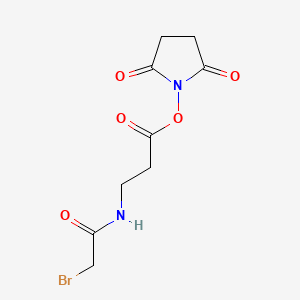
![3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one](/img/structure/B1664582.png)

